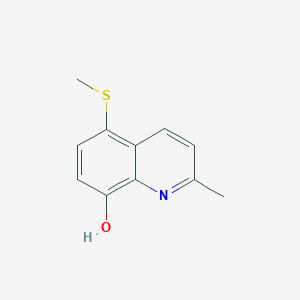

2-Methyl-5-(methylsulfanyl)quinolin-8-ol

Descripción

2-Methyl-5-(methylsulfanyl)quinolin-8-ol is a quinoline derivative featuring a methyl group at position 2 and a methylsulfanyl group at position 3. The quinoline scaffold is known for its planar aromatic structure, which facilitates π-π interactions and metal chelation. The hydroxyl group at position 8 contributes to acidity (pKa ~8–10), while the methylsulfanyl substituent enhances lipophilicity, influencing solubility and membrane permeability . This compound’s structural features make it relevant in medicinal chemistry, particularly in contexts requiring metal coordination or hydrophobic interactions.

Propiedades

Número CAS |

73113-04-9 |

|---|---|

Fórmula molecular |

C11H11NOS |

Peso molecular |

205.28 g/mol |

Nombre IUPAC |

2-methyl-5-methylsulfanylquinolin-8-ol |

InChI |

InChI=1S/C11H11NOS/c1-7-3-4-8-10(14-2)6-5-9(13)11(8)12-7/h3-6,13H,1-2H3 |

Clave InChI |

VHLRUMKNIPTBHG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C=C1)SC)O |

SMILES canónico |

CC1=NC2=C(C=CC(=C2C=C1)SC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Quinolin-8-ol Derivatives

Substituent Effects on Physicochemical Properties

- 5-Methylquinolin-8-ol (CAS 5541-67-3): Structural Difference: Lacks the methylsulfanyl group at position 4. Impact: The methyl group reduces lipophilicity (Log P = 1.82 vs. ~2.5 for the target compound) and molecular weight (159.18 g/mol vs. 205.27 g/mol). This results in higher water solubility (Log S = −2.3 vs. −3.1 for the methylsulfanyl analog) . Biological Relevance: Lower BBB permeability (BBB score: 0.85 vs. 0.93) suggests reduced CNS activity compared to the target compound .

- 5-((4-Chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol (Compound 10): Structural Difference: Sulfonyl and methylamino groups at positions 5 and 2. Impact: The sulfonyl group increases acidity (pKa ~7.5) and hydrogen-bonding capacity, reducing cell permeability (Papp < 10 × 10⁻⁶ cm/s vs. ~15 × 10⁻⁶ cm/s for the target compound) . Biological Relevance: Demonstrated efficacy against botulinum neurotoxin A, likely due to enhanced polar interactions with enzyme active sites .

- 2-(4-Nitrostyryl)quinolin-8-ol (STQ-NO₂): Structural Difference: Styryl and nitro groups at positions 2 and 3. Impact: The extended conjugation increases planarity, promoting DNA intercalation and metal chelation (e.g., Zn²⁺, log K = 5.2). Biological Relevance: Higher cytotoxicity in cancer cell lines (IC₅₀ = 8 µM vs. >50 µM for the target compound) .

Structural and Crystallographic Comparisons

- 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol: Structural Difference: Hydroxyethylsulfanyl group at position 5. Impact: The hydroxyl group enables O–H∙∙∙N/S hydrogen bonding, forming layered crystal structures. In contrast, the target compound’s methylsulfanyl group favors van der Waals interactions, resulting in less dense packing (density = 1.14 g/cm³ vs. 1.29 g/cm³) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Log P | Log S | pKa | BBB Permeability |

|---|---|---|---|---|---|

| 2-Methyl-5-(methylsulfanyl)quinolin-8-ol | 205.27 | 2.5 | −3.1 | 8.9 | 0.93 |

| 5-Methylquinolin-8-ol | 159.18 | 1.82 | −2.3 | 9.2 | 0.85 |

| STQ-NO₂ | 296.30 | 3.1 | −4.2 | 7.8 | 0.78 |

| Quinolin-8-ol | 145.16 | 1.65 | −1.9 | 8.5 | 0.88 |

Data derived from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.